molecular formula C17H15ClN4OS B12147109 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B12147109
M. Wt: 358.8 g/mol
InChI Key: BWNWTRDFEHRTFJ-SRZZPIQSSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]acetamide is a complex organic compound that features a benzimidazole moiety linked to a chlorophenyl group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]acetamide typically involves the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base to form 2-mercaptobenzimidazole.

    Formation of Intermediate: The 2-mercaptobenzimidazole is then reacted with chloroacetic acid to form 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid.

    Condensation Reaction: The final step involves the condensation of 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid with 4-chlorobenzaldehyde in the presence of a suitable condensing agent to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

In biological research, it may be investigated for its potential as an antimicrobial or anticancer agent due to the presence of the benzimidazole moiety, which is known for its biological activity.

Medicine

In medicinal chemistry, it could be explored as a potential drug candidate for various diseases, leveraging its unique structural features.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit the growth of microorganisms by interfering with their DNA synthesis or protein function. The benzimidazole moiety could interact with various molecular targets, including enzymes and receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)acetonitrile
  • 2-{[4-(1H-benzimidazol-2-ylsulfanyl)-2-butynyl]sulfanyl}-1H-benzimidazole

Uniqueness

Compared to similar compounds, 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]acetamide is unique due to the presence of the chlorophenyl group and the imine linkage, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClN4OS

Molecular Weight

358.8 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H15ClN4OS/c1-11(12-6-8-13(18)9-7-12)21-22-16(23)10-24-17-19-14-4-2-3-5-15(14)20-17/h2-9H,10H2,1H3,(H,19,20)(H,22,23)/b21-11+

InChI Key

BWNWTRDFEHRTFJ-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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